3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to inhibit the activation of other signaling pathways that are involved in the immune response, which may contribute to its anti-inflammatory effects in autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to have a high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. In preclinical studies, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to reduce inflammation in models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is its high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It also has good pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is that it has only been studied in preclinical models, and its safety and efficacy in humans have not yet been established.
Orientations Futures
There are several future directions for the development of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide. One direction is to further evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need to better understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, which could lead to the development of more effective treatments for these diseases.
Méthodes De Synthèse
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis begins with the reaction of 4-nitrobenzenesulfonamide with isobutylamine to form 4-(N-isobutylsulfamoyl)aniline. This intermediate is then reacted with 3-bromopropiophenone to form 3-(4-(N-isobutylsulfamoyl)phenyl)propiophenone. Finally, this compound is reacted with phenethylamine to form 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide.
Applications De Recherche Scientifique
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)15-22-27(25,26)20-12-9-18(10-13-20)11-14-21(24)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,22H,11,14-15H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWQXQTIMCBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.